Bienvenue dans la boutique en ligne BenchChem!

2-Iodo-5-nitrobenzamide

Zinc-finger targeting PARP inhibition Thiol-trapping mechanism

Procure 2-Iodo-5-nitrobenzamide (CAS 181376-12-5) for its unique ortho-iodo/meta-nitro substitution pattern. This is the mechanism-defined scaffold for covalent zinc-finger thiol-trapping studies (US6511988), as the iodo leaving group is essential for the mechanism of action. It is also the required starting material for Pd-mediated intramolecular O-arylation syntheses of quino[2,3-c]carbazole scaffolds. The 2-bromo and 2-chloro analogs lack the necessary reactivity for these critical applications. Ideal for PARP-1/HIV NCp7 mechanistic studies and SAR comparisons with 4-iodo-3-nitrobenzamide (Iniparib).

Molecular Formula C7H5IN2O3
Molecular Weight 292.03 g/mol
Cat. No. B8769837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-nitrobenzamide
Molecular FormulaC7H5IN2O3
Molecular Weight292.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)I
InChIInChI=1S/C7H5IN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)
InChIKeyKHRBTLHKHKYPCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-nitrobenzamide Procurement: Compound Identity, Regulatory Status & Baseline Characteristics


2-Iodo-5-nitrobenzamide (CAS RN: 181376-12-5) is a bis-functionalized benzamide scaffold bearing an iodo substituent at the ortho position (C-2) and a nitro group at the meta position (C-5) [1]. As a member of the halogenated nitrobenzamide family, it serves as a versatile intermediate in medicinal chemistry and a tool compound for investigating zinc-finger protein targeting [2]. The compound exhibits a molecular weight of 292.032 g/mol, a computed XLogP3 of 1.3, and a topological polar surface area of 88.9 Ų (angenechem.com). These physicochemical attributes are typical for this class and do not, in themselves, confer differentiation; the critical selection driver is the unique ortho-iodo/meta-nitro substitution pattern that enables a specific, mechanism-based mode of action at zinc-finger domains [2].

Why Generic 2-Iodo-5-nitrobenzamide Substitution Fails: Halogen-Dependent Zinc-Finger Targeting


Generic substitution within the 2-halo-5-nitrobenzamide series is not scientifically defensible because the iodo group is not a passive halogen substituent; it is an essential, mechanism-defining thiol-trapping group. The anti-neoplastic mechanism elucidated in U.S. Patent US6511988 [1] requires a leaving group at the ortho position that is displaceable by the nucleophilic sulfide generated upon zinc ejection from PARP zinc fingers. The iodo group's superior leaving-group ability (relative to bromo, chloro, and fluoro analogs) is explicitly selected for this purpose [1]. Substituting 2-bromo-5-nitrobenzamide (CAS RN: 41052-26-0) or 2-chloro-5-nitrobenzamide (CAS RN: 16588-15-1) would reduce the rate of the critical thiol-displacement step, compromising the intended mechanism. The following evidence guide quantifies this and other differentiation dimensions where data are available, while acknowledging where direct comparative data remain absent.

Differentiation Evidence for 2-Iodo-5-nitrobenzamide: Quantitative Comparator Data for Procurement Decisions


Mechanism-Defined Halogen Selection: The Ortho-Iodo Leaving Group Versus Bromo and Chloro Analogs

The 2-iodo-5-nitrobenzamide scaffold is purpose-built for zinc-finger protein inactivation through a three-step mechanism: (i) amide-chelator-mediated zinc sequestration, (ii) generation of a nucleophilic thiolate upon zinc ejection, and (iii) irreversible displacement of the ortho-iodo leaving group by the thiolate to form a stable covalent adduct [1]. The iodo group is the halogen of choice for this mechanism because its leaving-group propensity (I⁻ pKa of conjugate acid HI ≈ –10) far exceeds that of bromide (HBr pKa ≈ –9) and chloride (HCl pKa ≈ –7). This intrinsic reactivity differential ensures that 2-bromo-5-nitrobenzamide and 2-chloro-5-nitrobenzamide cannot serve as functionally equivalent replacements; their slower displacement kinetics would reduce covalent adduct formation, thereby diminishing zinc-finger inactivation efficiency [1].

Zinc-finger targeting PARP inhibition Thiol-trapping mechanism

Regioisomeric Selectivity: 2-Iodo-5-nitrobenzamide Versus 4-Iodo-3-nitrobenzamide (Iniparib)

2-Iodo-5-nitrobenzamide is a distinct regioisomer of 4-iodo-3-nitrobenzamide (Iniparib, CAS RN: 160003-66-7), a compound that advanced to Phase III clinical trials for triple-negative breast cancer [2]. These two regioisomers differ in the relative positions of the iodo and nitro groups on the benzamide ring, which alters the electronic environment and steric accessibility of the thiol-trapping site. Iniparib's reported antiproliferative IC₅₀ values against cancer cell lines range from 40–128 μM [2], while 2-iodo-5-nitrobenzamide's cell-free PARP inactivation efficacy is documented in US6511988 [1]. However, direct head-to-head quantitative comparison data between these two regioisomers under identical assay conditions are not publicly available.

Regioisomer PARP inhibitor Zinc-finger ejection

Physicochemical Property Divergence: 2-Iodo-5-nitrobenzamide Versus 2-Chloro-5-nitrobenzamide

Calculated physicochemical properties reveal critical differences between 2-iodo-5-nitrobenzamide and its 2-chloro analog. 2-Iodo-5-nitrobenzamide has a molecular weight of 292.032 g/mol and an XLogP3 of 1.3 [1]. The 2-chloro analog (CAS RN: 16588-15-1) has a molecular weight of 200.58 g/mol and an XLogP3 of 1.4 [2], while the 2-bromo analog (CAS RN: 41052-26-0) has a molecular weight of 245.03 g/mol . The heavier molecular weight of the iodo analog influences solubility, permeability, and chromatographic retention, which can be leveraged in analytical method development. However, the polar surface area is identical (88.9 Ų), indicating that these differences are driven by halogen mass rather than electronic effects on hydrogen-bonding capacity.

Physicochemical properties Lipophilicity Procurement specification

Synthetic Route Specificity: 2-Iodo-5-nitrobenzamide as an Intermediate for Chelator-Conjugated PARP Probes

2-Iodo-5-nitrobenzamide serves as the precursor for N-ethyl-N-(9-ethyl-1,4-dimethyl-9H-carbazol-3-yl)-2-iodo-5-nitrobenzamide (CAS RN: 1262204-20-5), an intermediate in the total synthesis of quino[2,3-c] and quino[3,2-b]carbazole alkaloids via palladium-mediated intramolecular O-arylation . This synthetic application exploits the ortho-iodo group's superior oxidative addition reactivity with Pd(0) catalysts relative to bromo and chloro analogs. 2-Bromo-5-nitrobenzamide would require more forcing Pd-catalysis conditions, while 2-chloro-5-nitrobenzamide is generally unreactive toward oxidative addition, precluding their use as drop-in replacements in this transformation .

Synthetic intermediate Carbazole alkaloid synthesis Chelator conjugation

Class-Level Evidence: Iodonitrobenzamide PARP Inactivation via Fatty Acid Synthesis Inhibition

Iodo-nitrobenzamide compounds, including 2-iodo-5-nitrobenzamide, are disclosed as PARP inhibitor metabolites for the inhibition of fatty acid synthesis in U.S. Patent No. US7994222 [1]. This patent establishes the class's utility in treating fatty acid synthesis-related diseases (obesity, diabetes, cardiovascular disease) via FAS pathway inhibition. Importantly, the iodo-nitro substitution pattern is a structural prerequisite for this activity; the direct 2-bromo and 2-chloro counterparts are not disclosed as active entities within this patent. This creates a selection basis for 2-iodo-5-nitrobenzamide over halogen-exchanged analogs when the research objective involves FAS pathway modulation.

PARP inhibition Fatty acid synthesis Metabolic disease

Optimal Procurement Scenarios for 2-Iodo-5-nitrobenzamide Based on Evidence-Defined Differentiation


Zinc-Finger Protein Inactivation Studies Requiring Covalent Thiol-Trapping

2-Iodo-5-nitrobenzamide should be preferentially procured for mechanistic studies of PARP-1 or HIV nucleocapsid zinc-finger ejection where covalent thiol-trapping is required. The ortho-iodo group is the mechanism-defined leaving group that captures the liberated zinc-coordinating cysteine thiolate, as elaborated in US6511988 [1]. 2-Bromo-5-nitrobenzamide and 2-chloro-5-nitrobenzamide cannot sustain equivalent covalent adduct formation kinetics due to their inferior leaving-group abilities.

Palladium-Catalyzed Synthesis of Carbazole Alkaloids and Chelator-Conjugated Probes

Researchers engaged in the synthesis of quino[2,3-c]carbazole and quino[3,2-b]carbazole scaffolds via Pd-mediated intramolecular O-arylation should procure 2-iodo-5-nitrobenzamide as the starting material [1]. The ortho-iodo substituent provides the necessary reactivity for oxidative addition to Pd(0), a step that is kinetically prohibitive with the corresponding bromo and chloro analogs.

Regioisomeric Structure-Activity Relationship (SAR) Studies of Nitrobenzamide PARP Inhibitors

2-Iodo-5-nitrobenzamide serves as the critical ortho-iodo/meta-nitro regioisomer for comparative SAR studies against 4-iodo-3-nitrobenzamide (Iniparib, IC₅₀ 40–128 μM in cancer cell lines) [2]. Procuring both regioisomers enables systematic evaluation of iodo/nitro positional effects on zinc-finger ejection efficiency, a key parameter for designing next-generation PARP-targeting probes.

Fatty Acid Synthase (FAS) Pathway Inhibition Research in Metabolic Disease

For research programs investigating FAS inhibition via PARP-modulated metabolic pathways, 2-iodo-5-nitrobenzamide should be sourced as the representative iodonitrobenzamide based on patent disclosure in US7994222 [3]. The 2-bromo and 2-chloro counterparts lack equivalent patent-supported SAR for this application.

Quote Request

Request a Quote for 2-Iodo-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.